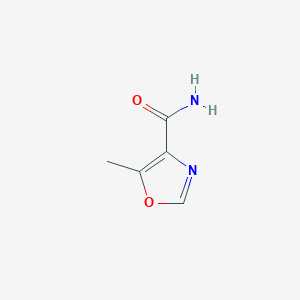

5-Methyl-oxazole-4-carboxylic acid amide

概要

説明

5-Methyl-oxazole-4-carboxylic acid amide: is a heterocyclic compound featuring a five-membered ring with both nitrogen and oxygen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazole-4-carboxylic acid amide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production often utilizes flow synthesis techniques to enhance safety and efficiency. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, avoiding common issues like surface adherence and blockages .

化学反応の分析

Types of Reactions: 5-Methyl-oxazole-4-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.

Substitution: Direct arylation and alkenylation of oxazoles, often catalyzed by palladium complexes.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.

Major Products:

Oxidation: Oxazoles.

Substitution: Arylated and alkenylated oxazoles.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHNO

IUPAC Name: 5-methyl-1,3-oxazole-4-carboxamide

Molecular Weight: 126.11 g/mol

Physical Form: White solid

Purity: 96%

Pharmaceutical Applications

- Anti-inflammatory and Analgesic Properties

-

Synthesis of Bioactive Peptides

- The compound has been investigated for its potential in solid-phase peptide synthesis. Its derivatives can be incorporated into peptide chains to create novel peptidomimetics with various biological activities. This application is particularly relevant for developing therapeutics targeting specific diseases .

- Development of Unnatural Amino Acids

Case Study 1: Leflunomide Synthesis

A notable application of this compound is in the production of Leflunomide. The synthesis process emphasizes the importance of minimizing by-products through optimized reaction conditions, achieving high purity levels (99.8% HPLC potency). This case illustrates the compound's significance in pharmaceutical manufacturing .

Case Study 2: Peptide Synthesis

Recent studies have demonstrated the successful incorporation of this compound into peptide chains during solid-phase synthesis. The resultant peptides exhibited enhanced stability and bioactivity, showcasing the compound's utility in developing new therapeutic agents .

作用機序

The mechanism of action of 5-Methyl-oxazole-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

類似化合物との比較

Oxazole: A heterocycle with oxygen and nitrogen atoms at positions 1 and 3, respectively.

Isoxazole: Similar to oxazole but with oxygen and nitrogen atoms at positions 1 and 2.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness: 5-Methyl-oxazole-4-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

生物活性

5-Methyl-oxazole-4-carboxylic acid amide (CAS No. 1240612-30-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a carboxylic acid amide functional group. Its molecular formula is C6H6N2O2, and it possesses unique chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding, enhancing binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Compounds within the oxazole class have been linked to anti-inflammatory effects, potentially modulating immune responses and reducing inflammation in models of inflammatory diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound. These compounds were tested against human cancer cell lines such as A549 (lung carcinoma) and HT29 (colon adenocarcinoma). Notably, some derivatives exhibited IC50 values below 100 µM, indicating significant anticancer potential .

- Inflammation Models : In a model assessing intestinal inflammation induced by dietary oxazoles, researchers found that certain oxazole derivatives could exacerbate inflammation through modulation of immune responses. This suggests that this compound may similarly influence inflammatory pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

特性

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEACFUZALVVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。